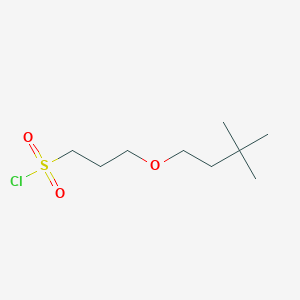
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is a high-purity ether compound with a molecular weight of 242.76 g/mol. This clear, colorless liquid is known for its unique blend of chemical properties, making it valuable for a wide range of applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(3,3-Dimethylbutoxy)propan-1-ol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction proceeds as follows:
3-(3,3-Dimethylbutoxy)propan-1-ol+Thionyl chloride→3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: Base catalysts like triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate esters: Formed by the reaction with alcohols
Sulfonate thioesters: Formed by the reaction with thiols
科学的研究の応用
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: In the synthesis of sulfonamide-based drugs.
Material Science: As a precursor for the synthesis of sulfonate-based polymers and materials.
Biochemistry: In the modification of biomolecules for studying protein-ligand interactions.
作用機序
The mechanism by which 3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, leading to the formation of stable sulfonamide, sulfonate ester, or sulfonate thioester linkages. These reactions are crucial in modifying the chemical properties of target molecules, enabling their use in various applications.
類似化合物との比較
Similar Compounds
- 3-(3,3-Dimethylbutoxy)propane-1-sulfonic acid
- 3-(3,3-Dimethylbutoxy)propane-1-sulfonamide
- 3-(3,3-Dimethylbutoxy)propane-1-sulfonate ester
Uniqueness
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to introduce sulfonyl groups into organic molecules makes it a valuable reagent in synthetic chemistry, distinguishing it from other similar compounds.
生物活性
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅ClO₃S
- SMILES Representation : C(C)(C)CCOC(CS(=O)(=O)Cl)C
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of sulfonyl chlorides, including this compound. The compound has shown effectiveness against various bacterial strains, which is crucial in the context of rising antibiotic resistance.
Table 1: Antibacterial Activity Against Common Strains
| Bacterial Strain | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 17 | |
| Escherichia coli | 11 |
The inhibition zone diameter (IZD) indicates the effectiveness of the compound in inhibiting bacterial growth. The results suggest significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.
The mechanism through which sulfonyl chlorides exhibit antimicrobial activity typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. This disruption can lead to cell lysis or inhibit growth effectively.
Case Studies
-
Synthesis and Characterization :
A study conducted by Ijeomah et al. involved the synthesis of related sulfonamide compounds and their characterization using techniques such as FT-IR and NMR spectroscopy. The synthesized compounds demonstrated varying degrees of antibacterial activity, suggesting a structure-activity relationship that could be explored further for this compound . -
Comparative Studies :
Comparative studies have shown that while this compound exhibits antibacterial properties similar to other sulfonamides, its unique structure may confer distinct advantages in specific applications. For instance, its ability to penetrate bacterial membranes more effectively than traditional sulfonamides was noted in preliminary studies .
特性
分子式 |
C9H19ClO3S |
|---|---|
分子量 |
242.76 g/mol |
IUPAC名 |
3-(3,3-dimethylbutoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2,3)5-7-13-6-4-8-14(10,11)12/h4-8H2,1-3H3 |
InChIキー |
FDXLLQYPUQGXFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCOCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















